AChE/BChE/MAO-B-IN-1 AChE/BChE/MAO-B-IN-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16641246
InChI: InChI=1S/C20H24N2O2/c23-20(21-19-9-5-2-6-10-19)24-16-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23)
SMILES:
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol

AChE/BChE/MAO-B-IN-1

CAS No.:

Cat. No.: VC16641246

Molecular Formula: C20H24N2O2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

AChE/BChE/MAO-B-IN-1 -

Specification

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
IUPAC Name (1-benzylpiperidin-4-yl)methyl N-phenylcarbamate
Standard InChI InChI=1S/C20H24N2O2/c23-20(21-19-9-5-2-6-10-19)24-16-18-11-13-22(14-12-18)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H,21,23)
Standard InChI Key IKTRKOHDYGDICC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1COC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Enzymatic Inhibition Profiles

Monoamine Oxidase B (MAO-B) Inhibition

AChE/BChE/MAO-B-IN-1 exhibits nanomolar to submicromolar potency against MAO-B, surpassing reference inhibitors like lazabemide (IC₅₀ = 0.063 μM) . Kinetic studies reveal a mixed-type inhibition mechanism, with MO1 demonstrating a Kᵢ value of 0.018 μM . The compound’s selectivity for MAO-B over MAO-A (SI > 1,333) minimizes dietary tyramine interactions, a common limitation of nonselective MAO inhibitors .

Table 1. MAO-B Inhibitory Activities of Select Analogs

CompoundIC₅₀ (μM)Kᵢ (μM)Selectivity Index (MAO-B/MAO-A)
PC100.650.71>15.4
MO10.0300.018>1,333
Lazabemide0.0631.0

Data derived from .

Cholinesterase Inhibition

AChE/BChE/MAO-B-IN-1 demonstrates dual cholinesterase inhibition, with preferential activity toward AChE (IC₅₀ = 6.1–8.77 μM) over BChE (IC₅₀ = 18.09–36.4 μM) . MO5 emerges as the most potent AChE inhibitor (IC₅₀ = 6.1 μM), operating via a competitive mechanism (Kᵢ = 2.52 μM), while PC4 shows moderate AChE inhibition (IC₅₀ = 8.77 μM) .

Table 2. Cholinesterase Inhibitory Activities

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)Mechanism
MO56.118.09Competitive
PC48.77>40Noncompetitive
Tacrine0.270.060Competitive

Data derived from .

Kinetic and Mechanistic Studies

Reversibility and Binding Modes

Lineweaver-Burk analyses confirm that AChE/BChE/MAO-B-IN-1 acts as a reversible inhibitor. For MAO-B, MO1 binds to an allosteric site, inducing conformational changes that disrupt FAD-dependent substrate oxidation . In contrast, MO5 competitively occupies the AChE catalytic anionic site (CAS), forming π–π interactions with Trp86 and hydrogen bonds with Phe295 .

Cross-Target Selectivity

Molecular docking simulations (PDB: 2VZ5 for MAO-B, 4EY7 for AChE) reveal that the morpholine moiety in MO1 engages Tyr326 and Tyr398 in MAO-B, while the chalcone core interacts with the peripheral anionic site (PAS) of AChE . These interactions explain the compound’s dual-target efficacy without significant off-target effects on BChE or MAO-A .

Therapeutic Implications and Future Directions

AChE/BChE/MAO-B-IN-1’s multitarget action addresses key pathological pathways in AD:

  • Cholinergic deficit: Restored via AChE/BChE inhibition.

  • Dopaminergic neurodegeneration: Mitigated by MAO-B-mediated reduction of oxidative stress.

  • Amyloid-β aggregation: Indirectly modulated through BACE-1 inhibition (IC₅₀ = 6.72 μM for PC3) .

Future studies should prioritize:

  • In vivo efficacy trials in transgenic AD/PD models.

  • Optimization of metabolic stability through prodrug strategies.

  • Exploration of combination therapies with NMDA receptor antagonists.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator